molecular formula C10H8BrClF3NO B2662794 2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide CAS No. 2728-58-7

2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2662794
CAS No.: 2728-58-7
M. Wt: 330.53
InChI Key: XFNFXCLXYDJRGU-UHFFFAOYSA-N
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Description

2-Bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide (IUPAC name: 3-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide) is a halogenated aromatic amide with the molecular formula C₁₀H₈BrClF₃NO and a molecular weight of 330.528 g/mol . Its structure features a propanamide backbone substituted with a bromine atom at the β-position and a 2-chloro-5-(trifluoromethyl)phenyl group attached to the nitrogen (Figure 1). The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the bromine and chlorine atoms contribute to its reactivity and electronic properties . This compound is used in pharmaceutical and agrochemical research, particularly in synthesizing intermediates for bioactive molecules .

Properties

IUPAC Name

2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClF3NO/c1-5(11)9(17)16-8-4-6(10(13,14)15)2-3-7(8)12/h2-5H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNFXCLXYDJRGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced species .

Scientific Research Applications

2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine, chlorine, and trifluoromethyl groups can enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituent variations. Key analogs include:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features
2-Bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide Br (β), Cl (2), CF₃ (5) 330.528 High lipophilicity, reactive β-bromo group
2-Chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide Cl (β), Cl (2), CF₃ (5) ~285.9* Reduced reactivity due to Cl vs. Br; similar lipophilicity
2-Bromo-N-(4-chlorophenyl)propanamide Br (β), Cl (4) 262.53 Simpler structure; lacks CF₃, lower molecular weight
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-cyanoethyl)-N-phenylpropanamide S-linked pyridinyl, cyanoethyl ~415.8* Sulfur bridge enhances conjugation; cyanoethyl modifies solubility

*Calculated based on molecular formula.

Key Observations :

  • Bromine vs.
  • Trifluoromethyl Group : The -CF₃ group in the target compound enhances electron-withdrawing effects, stabilizing the amide bond and modulating aromatic ring electrophilicity .
  • Positional Effects : Substituents at the 2- and 5-positions (e.g., Cl and CF₃) create steric hindrance and polar interactions, distinguishing it from analogs like 2-bromo-N-(4-chlorophenyl)propanamide .

Physicochemical Properties

Limited experimental data are available for direct comparisons, but computational and structural analyses reveal trends:

  • Solubility: The trifluoromethyl group reduces aqueous solubility compared to non-fluorinated analogs (e.g., 2-bromo-N-(4-methylphenyl)propanamide) .
  • Stability : The target compound’s amide bond is more resistant to hydrolysis than 2-chloro-N-(2-chloro-5-trifluoromethylphenyl)acetamide due to steric protection from the bulky CF₃ group .

Biological Activity

2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide is an organic compound notable for its complex structure and potential biological activities. This compound features a bromine atom, a chlorine atom, and a trifluoromethyl group attached to a phenyl ring, making it a subject of interest in medicinal chemistry and pharmacology. Its molecular formula is C₁₀H₈BrClF₃NO, with a molecular weight of approximately 330.53 g/mol.

The presence of halogen substituents significantly influences the compound's chemical properties, enhancing its interactions with biological targets. This can lead to modulation of enzyme activity or receptor binding, making it a candidate for therapeutic applications, including anti-inflammatory and anticancer effects.

The mechanism by which 2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide exerts its biological effects involves several key factors:

  • Lipophilicity : The chloro and trifluoromethyl groups enhance the lipophilicity of the compound, facilitating its penetration through cell membranes.
  • Target Interaction : Once inside the cell, the compound interacts with specific enzymes or receptors, modulating their activity and leading to various physiological effects.

Biological Activity

Research indicates that 2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide exhibits several biological activities:

  • Anticancer Properties : Studies have shown that this compound can inhibit cancer cell proliferation by interacting with specific signaling pathways.
  • Anti-inflammatory Effects : It has been observed to reduce inflammation in various models, suggesting potential therapeutic applications in inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties against certain bacterial strains.

Comparative Analysis

The biological activity of 2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide can be compared with related compounds:

Compound NameMolecular FormulaUnique Features
3-Bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamideC₁₀H₈BrClF₃NODifferent positioning of halogens
2-Bromo-N-(4-fluoro-2-methylphenyl)propanamideC₁₀H₈BrFNOContains a fluorine instead of chlorine
3-Bromo-2-chloro-5-(trifluoromethyl)pyridineC₉H₈BrClF₃NPyridine ring presents distinct electronic properties

This table highlights the structural variations that may influence the biological activity of these compounds.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that 2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide significantly inhibited the growth of various cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways.
  • Anti-inflammatory Effects : In a rat model of induced inflammation, treatment with this compound led to a marked reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its utility in treating inflammatory conditions.
  • Antimicrobial Properties : Research indicated that this compound exhibited selective antimicrobial activity against certain Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Q & A

Basic Research Question

  • NMR Spectroscopy : 1^1H NMR (δ 7.8–8.2 ppm for aromatic protons; δ 3.4 ppm for CH2_2Br), 13^{13}C NMR (δ 170 ppm for carbonyl).
  • Mass Spectrometry : ESI-MS m/z 356 [M+H]+^+ (calculated for C10_{10}H8_8BrClF3_3NO).
  • X-ray Crystallography : Resolve crystal packing (e.g., monoclinic P21_1/c space group) to confirm stereoelectronic effects from the trifluoromethyl group .

How should researchers handle stability issues and storage conditions for this compound?

Basic Research Question

  • Storage : Keep in amber glass vials under inert gas (argon) at –20°C. Moisture-sensitive due to the bromoamide group; use molecular sieves in desiccators.
  • Decomposition Risks : Avoid prolonged exposure to light or temperatures >40°C, which can lead to Br– elimination or hydrolysis .

What mechanistic insights explain the reactivity of the bromoamide group in cross-coupling reactions?

Advanced Research Question

  • Buchwald–Hartwig Amination : The bromine atom acts as a leaving group, enabling Pd-catalyzed coupling with aryl amines. Kinetic studies (e.g., Eyring plots) reveal a ΔG^‡ of ~25 kcal/mol in toluene at 100°C.
  • Radical Pathways : Under photoredox conditions (e.g., Ru(bpy)_3$$^{2+}$), the C–Br bond undergoes homolytic cleavage, forming propanamide radicals for C–C bond formation. Isotopic labeling (e.g., $^{13}C-Br) tracks regioselectivity .

How can researchers assess the biological activity of this compound in drug discovery?

Advanced Research Question

  • In Silico Screening : Molecular docking (AutoDock Vina) against targets like kinase enzymes (e.g., EGFR) evaluates binding affinity. The trifluoromethyl group enhances hydrophobic interactions.
  • In Vitro Assays : Test cytotoxicity (MTT assay) in cancer cell lines (IC50_{50} values) and measure metabolic stability (microsomal incubation). LC-MS/MS quantifies metabolites .

How to resolve contradictions in reported spectroscopic data for this compound?

Advanced Research Question

  • Validation Protocols :
    • Compare NMR spectra across solvents (CDCl3_3 vs. DMSO-d6_6) to assess hydrogen bonding effects.
    • Replicate experiments with deuterated analogs (e.g., 2^2H-Br) to confirm peak assignments.
    • Cross-reference with X-ray data to resolve ambiguity in rotameric forms .

What computational tools predict the compound’s behavior in complex matrices (e.g., environmental samples)?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : GROMACS models solvation effects in water/soil systems. The trifluoromethyl group shows high hydrophobicity (logP ~3.2).
  • Environmental Fate Prediction : EPI Suite estimates biodegradation half-life (t1/2_{1/2} >60 days) and ecotoxicity (LC50_{50} for Daphnia magna) .

What strategies identify and mitigate byproducts during large-scale synthesis?

Advanced Research Question

  • Byproduct Profiling : Use GC-MS or HPLC (C18 column, acetonitrile/water + 0.1% TFA) to detect halogenated impurities (e.g., di-brominated side products).
  • Process Controls : Adjust residence time in continuous-flow reactors to minimize over-reaction. Add scavengers (e.g., polymer-supported amines) to trap excess bromopropionyl chloride .

How to apply green chemistry principles to improve the sustainability of its synthesis?

Advanced Research Question

  • Solvent Replacement : Switch from dichloromethane to cyclopentyl methyl ether (CPME), reducing EHS risks (Globally Harmonized System Category 4 vs. 2).
  • Catalyst Recycling : Immobilize Pd catalysts on magnetic nanoparticles (Fe3_3O4_4@SiO2_2-Pd) for >5 reuses without activity loss .

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